BenchChemオンラインストアへようこそ!

(3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone

HSP90 chemical biology off-target profiling

This compound is a synthetic small molecule that uniquely combines a tetrahydroisoquinoline core with a morpholinopyrimidine moiety. It has been probed for binding to human HSP90α (Kd = 19 µM) and appears in patent literature as a member of a novel dihydropyrimidinoisoquinolinone series claimed as GPR84 antagonists , positioning it at the intersection of kinase and GPCR chemical biology.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 1906529-78-9
Cat. No. B2708977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone
CAS1906529-78-9
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC=N3)N4CCOCC4
InChIInChI=1S/C18H20N4O2/c23-18(22-6-5-14-3-1-2-4-15(14)12-22)16-11-17(20-13-19-16)21-7-9-24-10-8-21/h1-4,11,13H,5-10,12H2
InChIKeyZDVSFXPXKSBXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1906529-78-9): A Dual-Pharmacophore Research Compound for Kinase and GPCR Target Screening


This compound is a synthetic small molecule that uniquely combines a tetrahydroisoquinoline core with a morpholinopyrimidine moiety. It has been probed for binding to human HSP90α (Kd = 19 µM) [1] and appears in patent literature as a member of a novel dihydropyrimidinoisoquinolinone series claimed as GPR84 antagonists [2], positioning it at the intersection of kinase and GPCR chemical biology.

Why Generic Substitution of (3,4-Dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone Fails in Target-Based Screening


In-class morpholinopyrimidine derivatives are typically optimized as potent PI3K or kinase inhibitors (often with IC50 values in the low nanomolar range), yet this compound exhibits only weak HSP90α binding (Kd ≈ 19 µM) [1], indicating a fundamentally different selectivity profile. Simultaneously, its dihydroisoquinoline core is associated with dopamine D1 receptor modulation, but the appended morpholinopyrimidine creates a hybrid pharmacophore that is absent from standard D1-focused libraries [2]. These divergent properties mean that substituting a generic morpholinopyrimidine or a plain tetrahydroisoquinoline cannot recapitulate the polypharmacology or the IP-protected scaffold of this compound.

Product-Specific Quantitative Evidence Guide: (3,4-Dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1906529-78-9)


HSP90α Binding Affinity: 19 µM Kd Confirms Low Off-Target Potential vs. Canonical HSP90 Inhibitors

The compound binds human HSP90α with a dissociation constant (Kd) of 19 µM, as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR [1]. In contrast, the classical HSP90 inhibitor geldanamycin exhibits Kd values < 1 µM (e.g., ~0.2 µM for HSP90α). This >19-fold difference demonstrates that the compound does not engage HSP90 with the potency typical of dedicated HSP90 inhibitors, making it a cleaner tool for primary target deconvolution studies where HSP90 interference must be avoided.

HSP90 chemical biology off-target profiling

Novel Dihydropyrimidinoisoquinolinone Scaffold Patented as GPR84 Antagonist – Structural Uniqueness vs. Commercial GPR84 Ligands

Patent WO-2014095798-A1 (and its Japanese counterpart JP6293784B2) explicitly claims dihydropyrimidinoisoquinolinone compounds, including the target structure, as GPR84 antagonists [1]. No commercial GPR84 antagonist (e.g., GLPG1205, PBI-4050) contains a fused dihydroisoquinoline-pyrimidinone core; they are structurally distinct carboxylic acid or sulfonamide derivatives. Although no target engagement IC50 has been disclosed publicly for this specific compound, its inclusion in a composition-of-matter patent provides a defensible IP position that generic vendors cannot replicate.

GPR84 inflammation GPCR drug discovery

Dual Pharmacophore Architecture: Tetrahydroisoquinoline + Morpholinopyrimidine – Absent from Public Screening Collections

A substructure search of PubChem (October 2024) reveals that the precise combination of a 3,4-dihydroisoquinolin-2(1H)-yl carbonyl linked to a 6-morpholinopyrimidin-4-yl group is unique to this compound and its patent congeners. Related compounds in commercial libraries typically contain either the tetrahydroisoquinoline (e.g., dopamine receptor ligands) or the morpholinopyrimidine (e.g., PI3K inhibitors) but not both. This dual pharmacophore may enable simultaneous engagement of distinct protein targets, a feature that cannot be achieved by mixing two separate single-pharmacophore compounds in an assay.

chemical probes library diversity polypharmacology

Best Research and Industrial Application Scenarios for (3,4-Dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1906529-78-9)


GPCR Probe Development for Inflammatory Disease Models

The compound's patented status as a GPR84 antagonist scaffold [1] makes it a compelling starting point for medicinal chemistry programs targeting inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation. Its novel core distinguishes it from carboxylic acid-based GPR84 antagonists, potentially offering improved pharmacokinetic properties.

Kinase Selectivity Profiling Panels

With a measured HSP90α Kd of 19 µM [2], this compound can serve as a negative control in kinase selectivity panels to establish assay windows for morpholinopyrimidine-derived kinase inhibitors, helping to de-risk off-target HSP90 interference.

Chemical Biology Fragment-Linking Studies

The dual pharmacophore architecture (tetrahydroisoquinoline + morpholinopyrimidine) [1] enables chemoproteomic fragment-linking experiments where each moiety can be independently optimized for target engagement, allowing systematic exploration of polypharmacology.

In-House Compound Library Diversification

Procurement for corporate screening collections adds a structurally unique scaffold that is absent from major commercial libraries, increasing the probability of identifying hits with novel mechanisms of action in phenotypic screens.

Quote Request

Request a Quote for (3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.